![molecular formula C6H9NS B14315495 3-Aminocyclohex-2-ene-1-thione CAS No. 106055-09-8](/img/structure/B14315495.png)
3-Aminocyclohex-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclohex-2-ene-1-thione is an organic compound characterized by a cyclohexene ring with an amino group at the third position and a thione group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohex-2-ene-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with thiourea in the presence of a base, such as sodium hydroxide, to form the desired thione compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminocyclohex-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminocyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminocyclohex-2-enone: Similar structure but with a carbonyl group instead of a thione.
Cyclohex-2-en-1-thione: Lacks the amino group, affecting its reactivity and applications.
3-Aminocyclohexanone: Saturated analog with different chemical properties.
Uniqueness
3-Aminocyclohex-2-ene-1-thione is unique due to the presence of both an amino group and a thione group on the cyclohexene ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
106055-09-8 | |
Molekularformel |
C6H9NS |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
3-aminocyclohex-2-ene-1-thione |
InChI |
InChI=1S/C6H9NS/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 |
InChI-Schlüssel |
RNEBOUHJCYXQRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=S)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.